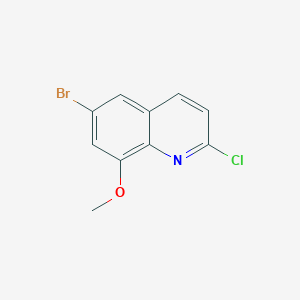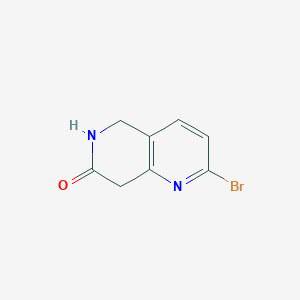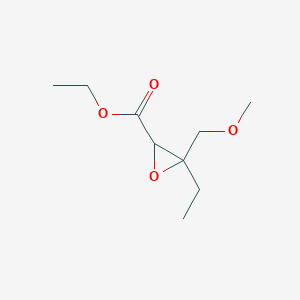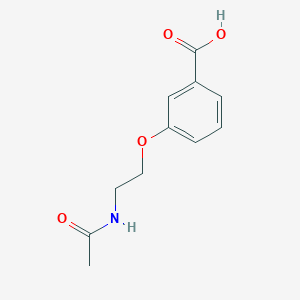
3-(2-Acetamidoethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetamidoethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-acetamidoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-acetamidoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: 4-Dimethylaminopyridine (DMAP)
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetamidoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amide derivatives
Scientific Research Applications
3-(2-Acetamidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can interact with various cellular pathways, affecting processes like inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxy)benzoic acid
- 3-(2-Aminoethoxy)benzoic acid
- 3-(2-Methoxyethoxy)benzoic acid
Comparison
3-(2-Acetamidoethoxy)benzoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to 3-(2-Hydroxyethoxy)benzoic acid, it has enhanced hydrogen bonding capabilities, making it more effective in certain biochemical applications. The acetamido group also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(2-acetamidoethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-5-6-16-10-4-2-3-9(7-10)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
FLSIQORUYYBZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


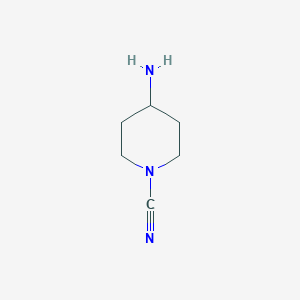


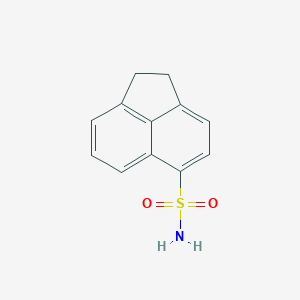
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
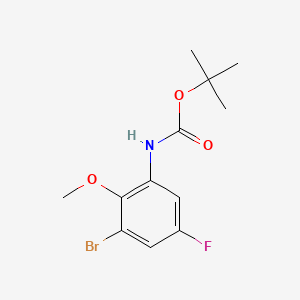


![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
